molecular formula C22H20FN5O4 B2438251 STL127705

STL127705

Número de catálogo: B2438251
Peso molecular: 437.4 g/mol
Clave InChI: FPVFCXYTLUJPQJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

STL127705 es un potente inhibidor de la proteína heterodímero Ku 70/80, que juega un papel crucial en la vía de unión de extremos no homólogos (NHEJ) para la reparación de roturas de doble cadena de ADN. Este compuesto ha demostrado un potencial significativo en la interrupción de la unión de Ku70/80 a sustratos de ADN e inhibe la activación de la subunidad catalítica de la proteína quinasa dependiente del ADN (DNA-PKCS), lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .

Aplicaciones Científicas De Investigación

  • IC50 Values :
    • Ku 70/80 Inhibition: 3.5 μM
    • DNA-PKCS Inhibition: 2.5 μM

Applications in Cancer Research

  • Prostate Cancer Treatment
    • A study demonstrated that STL127705 synergizes with olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor, to enhance cytotoxicity in castration-resistant prostate cancer cell lines (PC-3 and enzalutamide-resistant LNCaP). The combination therapy significantly increased apoptosis rates and inhibited DNA repair mechanisms, suggesting a promising therapeutic strategy for resistant prostate cancer forms .
  • Combination Therapy with Chemotherapeutics
    • This compound has shown efficacy when used in combination with gemcitabine, a standard chemotherapeutic agent. In vitro studies indicated that this compound increased the apoptotic effects of gemcitabine on various cancer cell lines, highlighting its potential as an adjunct therapy to enhance the effectiveness of existing treatments .
  • Antiproliferative Activity
    • The compound exhibits dose-dependent antiproliferative effects on several cancer cell lines, including SF-767 and H1299 cells. A significant reduction in cell viability was observed at concentrations ranging from 0 to 40 μM over a six-hour incubation period .

Case Study 1: Prostate Cancer Synergy

  • Objective : Evaluate the effectiveness of this compound combined with olaparib and enzalutamide.
  • Methodology : Cell viability was assessed using the sulforhodamine B assay, and apoptosis was measured via Annexin V staining.
  • Results : The combination treatment led to a significant increase in apoptosis (76% when combined with gemcitabine) and enhanced γH2AX intensity, indicating increased DNA damage signaling pathways .

Case Study 2: Anticancer Effects in NSCLC

  • Objective : Investigate this compound's role in non-small cell lung cancer (NSCLC).
  • Methodology : Various NSCLC cell lines were treated with this compound, followed by assessments of cell viability and apoptosis.
  • Results : The compound demonstrated effective inhibition of cell proliferation and induced significant apoptotic activity through its mechanism of action against DNA repair pathways .

Data Summary Table

Application AreaCell Lines UsedKey FindingsReference
Prostate CancerPC-3, LNCaPSynergistic effect with olaparib
Non-Small Cell Lung CancerSF-767, H1299Induced apoptosis; reduced cell viability
Combination TherapyVariousEnhanced efficacy when combined with gemcitabine

Análisis Bioquímico

Biochemical Properties

STL127705 plays a significant role in biochemical reactions, particularly in the context of DNA repair. It interacts with the Ku70/80 heterodimer protein, a key player in the non-homologous end joining (NHEJ) pathway, a crucial pathway for the repair of DNA double-strand breaks (DSBs) in human cells . This compound inhibits the binding of Ku70/80 to DNA substrates and impairs the Ku-dependent activation of another NHEJ factor, the DNA-PKCS kinase .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to enhance the cytotoxicity of enzalutamide on erLNCaP and PC-3 cells . Furthermore, this compound, in combination with olaparib, promoted enzalutamide-induced cell apoptosis and enhanced γH2AX intensity .

Molecular Mechanism

At the molecular level, this compound exerts its effects by interfering with the binding of Ku70/80 to DNA and inhibiting the activation of the DNA-PKCS kinase . This disruption of the NHEJ pathway can modulate a radiation- or chemo-refractory disease presentation .

Temporal Effects in Laboratory Settings

It has been observed that with increasing doses of this compound, the autophosphorylation of DNA-PKCS decreases more .

Metabolic Pathways

This compound is involved in the non-homologous end joining (NHEJ) pathway, a crucial pathway for the repair of DNA double-strand breaks (DSBs) in human cells .

Subcellular Localization

Given its role as a Ku 70/80 heterodimer protein inhibitor, it is likely to be found in the nucleus where it interacts with DNA and other nuclear proteins .

Propiedades

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethylamino]-6-(3-fluorophenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O4/c1-31-17-7-6-13(10-18(17)32-2)8-9-24-21-25-12-16-19(26-21)27-22(30)28(20(16)29)15-5-3-4-14(23)11-15/h3-7,10-12H,8-9H2,1-2H3,(H2,24,25,26,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVFCXYTLUJPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC(=CC=C4)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.